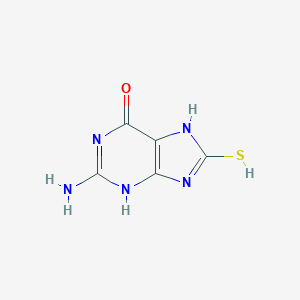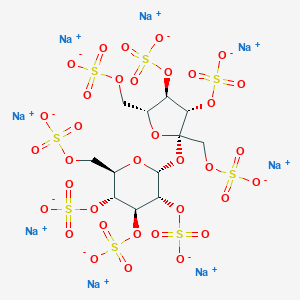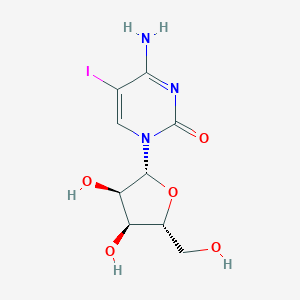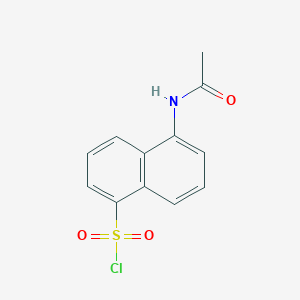
5-acetamidonaphthalene-1-sulfonyl Chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-acetamidonaphthalene-1-sulfonyl chloride often involves the sulfonylation and arylation of carbon-carbon σ-bonds with sulfonyl chlorides. A notable method includes the visible-light-catalyzed C-C bond difunctionalization of methylenecyclopropanes with sulfonyl chlorides, leading to the synthesis of 3-sulfonylated 1,2-dihydronaphthalenes. This process is characterized by a radical pathway that enables the construction of C-S and C-C bonds in a one-pot reaction, highlighting the versatile reactivity of sulfonyl chloride derivatives under photochemical conditions (Liu et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of sulfonyl chloride derivatives, including 5-acetamidonaphthalene-1-sulfonyl chloride analogs, often involves advanced spectroscopic techniques. For instance, the structural characterization of related compounds has been achieved using 1D and 2D NMR techniques, providing detailed insights into their molecular architecture. The chemical structure is further supported by MS, FTIR, and other spectroscopic methods, ensuring a comprehensive understanding of these molecules' structural attributes (Zhang, 2013).
Chemical Reactions and Properties
The chemical reactivity of 5-acetamidonaphthalene-1-sulfonyl chloride derivatives encompasses a range of reactions, including electrophilic aromatic substitution. Studies on related compounds show that these reactions can vary significantly depending on the solvent used, demonstrating their versatile chemical behavior. For instance, nitration reactions of analogous compounds have been explored in different solvents, revealing distinct reaction pathways and product distributions (Hartshorn & Schofield, 1972).
Applications De Recherche Scientifique
Antimicrobial Activity and Pharmaceutical Potential : Tetrahydronaphthalene-sulfonamide derivatives, which can be synthesized using 5-acetamidonaphthalene-1-sulfonyl Chloride, demonstrate potent antimicrobial activity and a promising safety profile for human cells, suggesting potential pharmaceutical applications (Mohamed et al., 2021).
Solid-Phase Synthesis in Drug Development : This compound has been used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, offering potential in drug development and exhibiting broad antibacterial activity (Holte et al., 1998).
Antihyperglycemic Activity : Novel 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, derived from 5-acetamidonaphthalene-1-sulfonyl Chloride, have shown promising antihyperglycemic activity, beneficial for treating diabetes (Zask et al., 1990).
Understanding Chemical Reactions : Research on the solvolysis rate constants of 5-dimethylamino-naphthalene-1-sulfonyl chloride in various solvents supports an SN2 reaction pathway, aiding in understanding chemical reaction mechanisms (Koh et al., 2014).
Synthesis of Universal Dyes : An economical and convenient method for preparing naphtholic naphthalene sulfonate, which can be used to synthesize universal dyes, cationic dyes, and acid dyes, involves the use of 5-acetamidonaphthalene-1-sulfonyl Chloride (Zhao De-feng, 2004).
Synthesis of Biologically Active Compounds : Dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates have been synthesized and sulfonylated to produce compounds potentially biologically active (Povarov et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
5-acetamidonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMTYCKLUSZRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407492 | |
| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetamidonaphthalene-1-sulfonyl Chloride | |
CAS RN |
52218-37-8 | |
| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetamidonaphthalene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

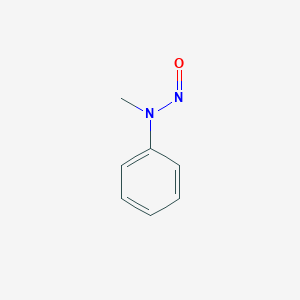
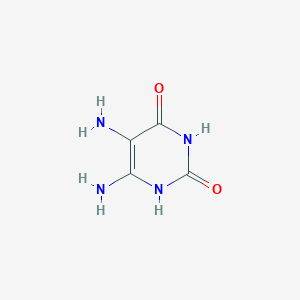
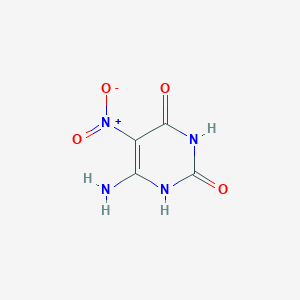
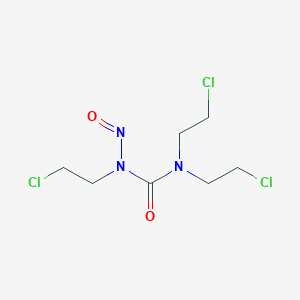
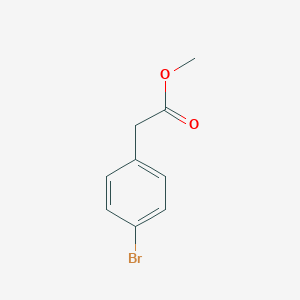
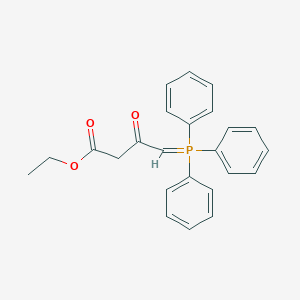
![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)
![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)
